molecular formula C9H8F3NO3 B8344488 1-(3,3,3-Trifluoropropoxy)-4-nitrobenzene

1-(3,3,3-Trifluoropropoxy)-4-nitrobenzene

Cat. No. B8344488
M. Wt: 235.16 g/mol
InChI Key: GVDVDEQTQQZQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440710B2

Procedure details

To a solution of a 3,3,3-trifluoro-propan-1-ol (6.22 g) in acetonitrile (200 ml) kept at RT under an argon atmosphere were added 1-fluoro-4-nitro-benzene (10.1 g) and Cs2CO3 (28.7 g) and the mixture was heated to 100° C. for 18 h. The reaction mixture was cooled to RT and partitioned between AcOEt and ice water. The layers were separated, dried, over Na2SO4 and the solvent was evaporated. The residue was purified by flash chromatography (silica gel; eluent: AcOEt/heptane:gradient 3 to 5%) to afford 1-nitro-4-(3,3,3-trifluoro-propoxy)-benzene as light yellow liquid (3.5 g). MS (EI, m/e): 235.0 (M+).
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
28.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[CH2:3][CH2:4][OH:5].F[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1.C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C>[N+:15]([C:12]1[CH:13]=[CH:14][C:9]([O:5][CH2:4][CH2:3][C:2]([F:7])([F:6])[F:1])=[CH:10][CH:11]=1)([O-:17])=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.22 g
Type
reactant
Smiles
FC(CCO)(F)F
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
28.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at RT under an argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between AcOEt and ice water
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried, over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel; eluent: AcOEt/heptane:gradient 3 to 5%)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.